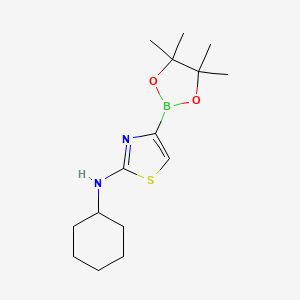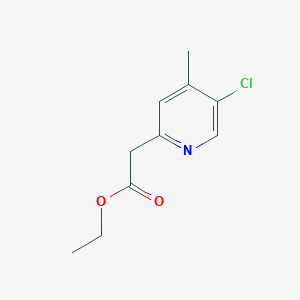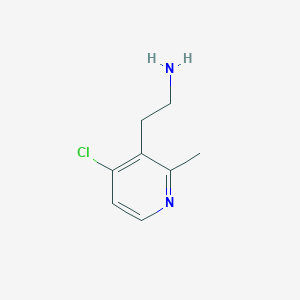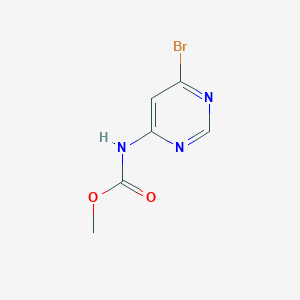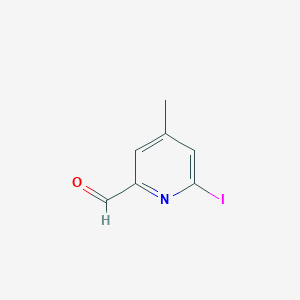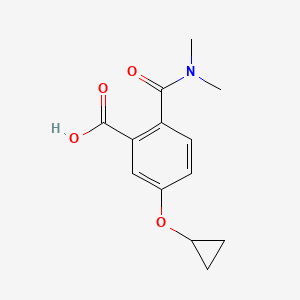
5-Cyclopropoxy-2-(dimethylcarbamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-(dimethylcarbamoyl)benzoic acid is an organic compound with the molecular formula C13H15NO4 It is characterized by the presence of a cyclopropoxy group, a dimethylcarbamoyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-(dimethylcarbamoyl)benzoic acid typically involves multiple steps:
Formation of the Cyclopropoxy Group: This can be achieved through the reaction of a suitable precursor with cyclopropyl bromide under basic conditions.
Introduction of the Dimethylcarbamoyl Group: This step involves the reaction of the intermediate with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Formation of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Alcohols and amines can be formed.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
5-Cyclopropoxy-2-(dimethylcarbamoyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-(dimethylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The cyclopropoxy and dimethylcarbamoyl groups may interact with enzymes or receptors, leading to changes in their activity. The benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid
- 3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid
- 4-Cyclopropoxy-2-(dimethylcarbamoyl)benzoic acid
Uniqueness
5-Cyclopropoxy-2-(dimethylcarbamoyl)benzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The presence of the cyclopropoxy group adds strain to the molecule, potentially affecting its chemical behavior and making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-(dimethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C13H15NO4/c1-14(2)12(15)10-6-5-9(18-8-3-4-8)7-11(10)13(16)17/h5-8H,3-4H2,1-2H3,(H,16,17) |
InChI Key |
YENMYNVKYQQAOL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)OC2CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


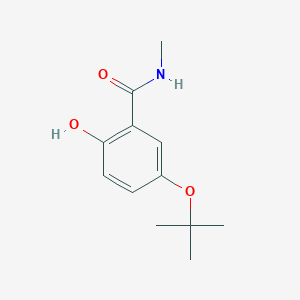



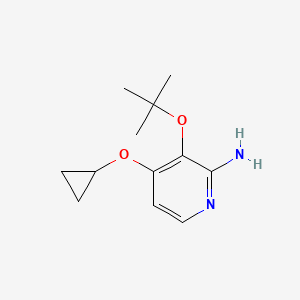
![1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone](/img/structure/B14846100.png)
